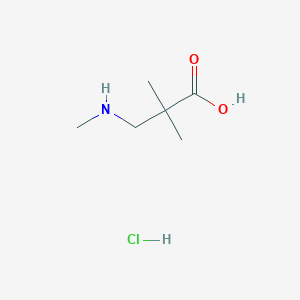

2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride

Overview

Description

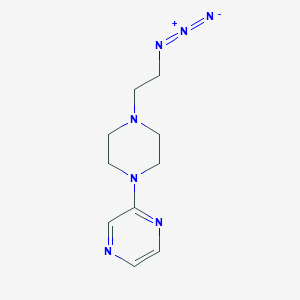

“2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 141950-15-4 . It has a molecular weight of 167.64 . The IUPAC name for this compound is 2,2-dimethyl-3-(methylamino)propanoic acid hydrochloride .

Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride” is 1S/C6H13NO2.ClH/c1-6(2,4-7-3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H . This code can be used to generate a 3D structure of the molecule.

Physical And Chemical Properties Analysis

“2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Medicine

In the medical field, this compound is explored for its potential use in drug synthesis. Its structure, featuring both amino and carboxylic acid functional groups, makes it a versatile intermediate for developing novel pharmaceuticals. It could be used to create prodrugs or active pharmaceutical ingredients (APIs) that require a balance of hydrophilic and lipophilic properties for better absorption and bioavailability .

Agriculture

As an agricultural chemical, 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride may serve as a building block for crop protection agents. Its molecular backbone could be functionalized to produce herbicides or fungicides. The compound’s reactivity with various agents can lead to the development of compounds that are selective in their action, minimizing harm to non-target plants and organisms .

Material Science

In material science, this compound’s dual functional groups can be utilized to modify polymers, improving their properties such as solubility, adhesion, and thermal stability. It can act as a cross-linking agent, potentially leading to materials with enhanced mechanical strength or novel features suitable for specialized applications .

Environmental Science

Environmental scientists might investigate the use of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride in the remediation of polluted sites. Its chemical structure could be tailored to trap or break down environmental contaminants, aiding in the detoxification of soils and water bodies .

Biochemistry

In biochemistry, this compound could be used as a reagent in enzyme assays or as a precursor for biomolecules. Its ability to undergo various chemical reactions allows for the synthesis of complex organic molecules that can mimic or interfere with natural biochemical processes .

Pharmacology

Pharmacological research may utilize 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride to study drug-receptor interactions. It can be a key ingredient in the synthesis of ligands for receptors or ion channels, contributing to the understanding of their function and the development of new therapies .

Analytical Chemistry

This compound’s unique structure makes it suitable for use as a standard or a derivatization agent in analytical chemistry. It could help in the quantification of biologically active compounds or in the enhancement of detection sensitivity in various analytical techniques .

Chemical Engineering

In chemical engineering, 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride can be involved in process optimization. Its reactivity and stability under different conditions can be studied to improve industrial synthesis routes or to develop new catalytic systems .

Safety and Hazards

Mechanism of Action

Mode of Action

- may exert its effects through various mechanisms:

- It could act as an excitotoxin, affecting glutamate receptors (such as NMDA, calcium-dependent AMPA, and kainate receptors) in the central nervous system . In the human body, propionic acid (a related compound) is metabolized and becomes a chemical intermediate in the citric acid cycle . Similar metabolic pathways may apply to this compound.

properties

IUPAC Name |

2,2-dimethyl-3-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,4-7-3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTUQSJVLFVZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

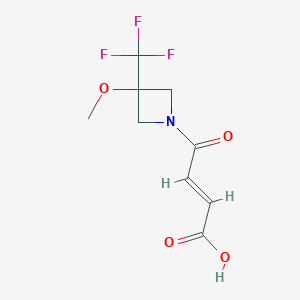

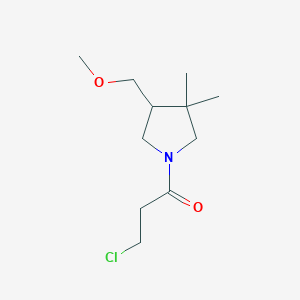

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)

![2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1492833.png)

![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)